molecular formula C17H14N4O B2692695 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-44-0

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2692695
CAS No.: 478039-44-0
M. Wt: 290.326
InChI Key: TWJKHKBQSUZBQT-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound with the molecular formula C17H14N4O It is a derivative of benzenecarboxamide, featuring a pyridinyl and pyrimidinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:

    Formation of the Pyridinyl and Pyrimidinyl Intermediate: The initial step involves the preparation of the pyridinyl and pyrimidinyl intermediate. This can be achieved through a series of condensation reactions involving pyridine and pyrimidine derivatives.

    Coupling with Benzenecarboxamide: The intermediate is then coupled with benzenecarboxamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the pyridinyl/pyrimidinyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.

Scientific Research Applications

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

    Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules, which are utilized in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
  • 3-methyl-N-[2-(4-pyridinyl)-5-pyrimidinyl]benzenecarboxamide
  • 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

Uniqueness

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both pyridinyl and pyrimidinyl groups in the same molecule allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-3-2-4-14(11-12)17(22)21-15-7-10-19-16(20-15)13-5-8-18-9-6-13/h2-11H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJKHKBQSUZBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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